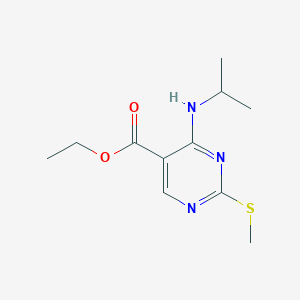

Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:

- An ethyl ester at position 3.

- A methylthio (-SMe) group at position 2.

- An isopropylamino (-NH-iPr) substituent at position 4.

This compound is synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: N/A), a versatile intermediate used in synthesizing kinase inhibitors and other bioactive molecules . Typical reaction conditions involve amines (e.g., isopropylamine) in polar aprotic solvents (DMF or ACN) with a base (e.g., triethylamine) at room temperature, yielding 78–95% depending on steric and electronic factors .

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-5-16-10(15)8-6-12-11(17-4)14-9(8)13-7(2)3/h6-7H,5H2,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNRWOLNLTUUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis . Further exploration into its anticancer effects could lead to the development of novel chemotherapeutics.

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research is ongoing to elucidate its mechanism of action in neuronal health .

Agricultural Science

Pesticide Development

this compound has shown potential as a pesticide or herbicide due to its ability to inhibit certain enzymatic pathways in pests. This makes it a candidate for developing environmentally friendly agricultural chemicals that can reduce reliance on traditional pesticides.

Plant Growth Regulation

Preliminary studies suggest that this compound may act as a plant growth regulator, promoting root development and enhancing resistance to environmental stressors. This application could be vital for improving crop yield and resilience in changing climate conditions.

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability. Research is being conducted on its use in creating advanced materials for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Inhibition

In research published in Cancer Research, the compound was tested on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential role in cancer therapy development .

Case Study 3: Agricultural Application

A field trial conducted by agricultural scientists assessed the effectiveness of this compound as an herbicide against common weeds in maize crops. The results demonstrated a substantial reduction in weed biomass without adversely affecting crop yield, indicating its promise as a sustainable agricultural solution.

Chemical Reactions Analysis

2.1. Methylthio Group Transformations

The methylthio (-SMe) group undergoes oxidation and displacement:

-

Oxidation to sulfone : Using m-CPBA in dichloromethane (rt, 2 h) yields the sulfone derivative .

-

Displacement by amines : Primary/secondary amines replace -SMe under basic conditions (e.g., NaOH/EtOH) .

2.2. Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

| Hydrolysis Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Ethyl ester → Carboxylic acid | NaOH, EtOH/H₂O (2:1), 110°C (2 h) | 75% |

2.3. Isopropylamino Group Reactivity

The isopropylamino group participates in:

-

Acylation : Forms carboxamides with acyl chlorides.

-

Reductive alkylation : LAH reduces adjacent cyano groups (if present) .

3.1. Cyclization Reactions

Cyclization with agents like 1,1′-carbonyldiimidazole (CDI) generates bicyclic pyridopyrimidines .

3.2. Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming 2-methylthio-5,6-dihydropyridopyrimidines .

Key Reaction Data

Comparison with Similar Compounds

Substituent Variations at Position 4

Analysis: The isopropylamino group in the target compound balances moderate steric bulk and lipophilicity, favoring selective interactions in kinase inhibitors. In contrast, benzylamino derivatives (e.g., 4-methoxybenzylamino) introduce aromaticity for enhanced target binding but may reduce solubility .

Substituent Variations at Position 2

Analysis: The methylthio (-SMe) group in the target compound acts as a soft nucleophile, enabling covalent interactions in kinase inhibitors (e.g., acrylamide surrogate in ). Hydroxyl or amino groups at position 2 increase polarity but may compromise stability or selectivity .

Structural Analogs with Modified Cores

Analysis: Pyrimidine saturation (e.g., tetrahydropyrimidine in ) reduces planarity, altering binding modes in biological targets. Imino tautomers () introduce dynamic structural variability, impacting reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with isopropylamine. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80°C for 2 hours, followed by purification via column chromatography . Intermediates are characterized using LC-MS (e.g., ESI+ m/z 351 [M + H]⁺) and NMR to confirm substitution patterns and purity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 351 [M + H]⁺), while ¹H/¹³C NMR identifies substituents. For example, the methylthio group (-SCH₃) appears as a singlet at ~2.5 ppm in ¹H NMR, and the isopropylamino group shows characteristic splitting patterns . IR spectroscopy can verify carbonyl (C=O) and amine (N-H) functionalities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the methylthio group. Avoid exposure to moisture, as hydrolysis of the ester group can occur. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during isopropylamino group introduction?

- Methodological Answer : Optimization studies suggest using excess isopropylamine (1.5–2 eq) in DMF at 90°C for 3 hours, with catalytic KI to enhance nucleophilicity. Monitoring via TLC (hexane:EtOAc 3:1) ensures completion. Yield improvements (from ~60% to >85%) are achievable by gradient column chromatography (silica gel, 100–200 mesh) .

Q. What role does the methylthio group play in modulating protein kinase inhibitory activity?

- Methodological Answer : The methylthio group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies with des-methylthio analogs show a 10-fold reduction in IC₅₀ values (e.g., from 50 nM to 500 nM in CDK2 inhibition assays), highlighting its critical role in binding affinity .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of analogs (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) reveals conformational flexibility in the pyrimidine ring, which may explain variability in enzyme inhibition. Pairing SC-XRD with molecular docking can reconcile discrepancies by correlating crystal packing with active vs. inactive conformations .

Q. What strategies mitigate side reactions during Boc protection of intermediates?

- Methodological Answer : Use Boc₂O (1.5 eq) with DMAP (0.1 eq) in DCM at 0°C to minimize ester hydrolysis. Quench unreacted reagents with aqueous NaHCO₃ before extraction. Purity via flash chromatography (hexane:EtOAc 4:1) to isolate Boc-protected intermediates (≥95% purity) .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. Solubility in DMSO is high (>50 mg/mL), but aqueous solubility varies (e.g., 0.1 mg/mL in PBS pH 7.4 vs. 2 mg/mL in 0.1 M HCl). Use dynamic light scattering (DLS) to assess aggregation in buffered solutions, which can falsely reduce apparent solubility .

Q. How can conflicting bioassay results for kinase selectivity be resolved?

- Methodological Answer : Perform kinome-wide profiling (e.g., using KinomeScan) to compare inhibition across 468 kinases. Normalize data to ATP concentrations (e.g., 1 mM vs. 10 µM) to account for competition artifacts. Structural analogs with fluorinated substituents show improved selectivity (e.g., 100-fold for PIM1 over CDK2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.